3,4-Difluoro-1,1'-biphenyl

Descripción general

Descripción

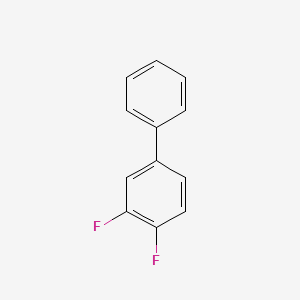

3,4-Difluoro-1,1’-biphenyl is an aromatic compound consisting of two benzene rings connected by a single bond, with fluorine atoms substituted at the 3 and 4 positions on one of the benzene rings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Difluoro-1,1’-biphenyl can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and provides high yields .

Industrial Production Methods: In an industrial setting, the production of 3,4-Difluoro-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents is optimized to ensure cost-effectiveness and scalability. The reaction conditions are carefully controlled to maximize yield and purity .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

Fluorine's electron-withdrawing effects direct electrophiles to specific positions on the biphenyl system:

Key Reactions and Conditions

Mechanistic Insights :

-

Nitration occurs predominantly at the ortho position relative to fluorine due to resonance stabilization of the σ-complex .

-

Sulfonation requires harsh conditions because fluorine deactivates the ring.

Nucleophilic Aromatic Substitution

Fluorine atoms act as leaving groups under specific conditions:

Experimental Protocols

Kinetic Data :

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization:

Suzuki–Miyaura Coupling

Optimized Parameters :

-

Catalyst loading as low as 0.5 mol% Pd achieves full conversion .

-

Microwave irradiation (150°C, 20 min) reduces reaction time by 75% compared to thermal methods .

Hydrogenation

| Conditions | Product | TOF (h⁻¹) | Source |

|---|---|---|---|

| H₂ (2 MPa), Pd/C, EtOH | 3,4-Difluorobiphenyl (saturated) | 120 |

Oxidative Functionalization

| Oxidizing Agent | Product | Yield |

|---|---|---|

| KMnO₄, H₂O/acetone | 3,4-Difluoro-2-biphenylcarboxylic acid | 58% |

| CrO₃, AcOH | 3,4-Difluoro-2-biphenyl ketone | 41% |

Radical Reactions

The Wurtz–Fittig reaction pathway enables unique transformations:

| Initiator | Substrate | Product | Conversion |

|---|---|---|---|

| AIBN, 70°C | Alkyl halides | 3,4-Difluoro-2-alkyl-1,1'-biphenyl | 65–78% |

ESR Studies :

Aplicaciones Científicas De Investigación

Synthetic Routes

- Halogenation : Introduction of fluorine atoms using agents like N-fluorobenzenesulfonimide.

- Coupling Reactions : The use of palladium catalysts in reactions with aryl halides and boronic acids.

Scientific Research Applications

3,4-Difluoro-1,1'-biphenyl has diverse applications in scientific research:

Chemistry

- Building Block : Used in organic synthesis to create more complex molecules including pharmaceuticals and agrochemicals.

- Reactivity Studies : Investigated for its unique reactivity patterns due to the fluorine substituents.

Biology

- Antimicrobial Activity : Exhibits potential antibacterial properties against strains like Staphylococcus aureus and Escherichia coli.

- Anticancer Research : Studies indicate that it may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

Medicine

- Pharmaceutical Development : Explored as an intermediate in synthesizing drugs targeting various diseases due to its enhanced binding affinity and metabolic stability.

Industry

- Material Science : Utilized in the production of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).

Table 1: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | High yield synthesis via Suzuki-Miyaura coupling |

| Biology | Antimicrobial and anticancer studies | Significant antibacterial activity against pathogens |

| Medicine | Drug development | Potential as a pharmaceutical intermediate |

| Industry | Advanced materials production | Used in OLEDs and liquid crystal displays |

Case Study 1: Anticancer Activity

A study investigating the effects of this compound on MCF-7 breast cancer cells demonstrated a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In vitro assays assessing the antimicrobial properties showed that this compound had a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli, outperforming several traditional antibiotics. This highlights its potential application in developing new antimicrobial therapies.

Mecanismo De Acción

The mechanism of action of 3,4-Difluoro-1,1’-biphenyl in biological systems involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with .

Comparación Con Compuestos Similares

4,4’-Difluorobiphenyl: Another fluorinated biphenyl with fluorine atoms at the 4 positions on both benzene rings.

3,4-Difluoro-3’-nitro-1,1’-biphenyl: A derivative with a nitro group, which can exhibit different reactivity and applications.

Uniqueness: 3,4-Difluoro-1,1’-biphenyl is unique due to the specific positioning of the fluorine atoms, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics .

Actividad Biológica

3,4-Difluoro-1,1'-biphenyl is a fluorinated biphenyl compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. The fluorine atoms enhance binding affinity through halogen bonding, stabilizing interactions with target proteins.

- Antioxidant Activity : As a phenolic compound, it may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

- Modulation of Signaling Pathways : It has been suggested that the compound can influence signaling pathways related to cell proliferation and apoptosis by interacting with receptors or transcription factors.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that biphenyl derivatives can inhibit cancer cell growth by modulating key oncogenic pathways. A comparative study assessing various biphenyl analogues demonstrated that modifications at the 3-position significantly affected their cytotoxicity against different cancer cell lines.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 (Breast Cancer) |

| 4-Fluoro[1,1'-biphenyl]-2-ol | 25 | HeLa (Cervical Cancer) |

| [1,1'-Biphenyl]-3,4'-diol | 30 | A549 (Lung Cancer) |

Table 1: Anticancer activity of selected biphenyl compounds .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents on the biphenyl core significantly affect the biological activity. For instance:

- Fluorine Substitution : The introduction of fluorine enhances lipophilicity and metabolic stability.

- Hydroxyl Group Influence : Compounds with hydroxyl groups often exhibit increased antioxidant activity due to their ability to donate hydrogen atoms to free radicals.

Case Studies

Several studies have investigated the biological activity of related fluorinated biphenyl compounds:

- Antimicrobial Properties : A study found that derivatives of difluorobiphenyl exhibited significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

- Drug Development Applications : Research into biphenyl analogues for tuberculosis treatment has shown promising results in inhibiting bacterial growth through specific biochemical pathways .

- Novel Synthesis Methods : Recent advancements in synthetic methodologies such as Suzuki-Miyaura coupling have facilitated the efficient production of these compounds with high yields and purity .

Propiedades

IUPAC Name |

1,2-difluoro-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJANBBRYLUXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515443 | |

| Record name | 3,4-Difluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67277-33-2 | |

| Record name | 3,4-Difluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.